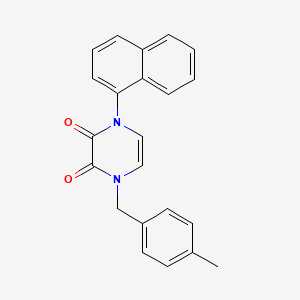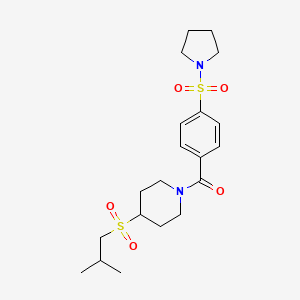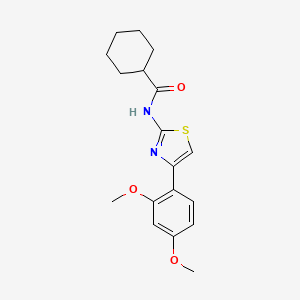![molecular formula C12H18ClNO B2372668 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride CAS No. 35881-16-4](/img/structure/B2372668.png)
2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine;hydrochloride” is a chemical compound with the molecular formula C12H17NO.ClH . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.73 . It is a powder at room temperature . The melting point is between 192-196 degrees Celsius .Scientific Research Applications
Neuroprotective Potential in Treatment of Neuronal Disorders : A study by Benner et al. (2014) elaborated on the neuroprotective potential of ligands that block GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These ligands interact with the ifenprodil binding site located on the GluN2B subunit. The research focused on a novel class of GluN2B-selective NMDA receptor antagonists with the benzo[7]annulene scaffold, demonstrating their potential in treating various neuronal disorders (Benner et al., 2014).
GluN2B-Selective NMDA Receptor Antagonists : Gawaskar et al. (2017) investigated the relationships between variously substituted benzo[7]annulen-7-amines and their GluN2B affinity. The study highlighted the importance of these compounds as antagonists targeting GluN2B-subunit-containing NMDA receptors for treating neurological disorders (Gawaskar et al., 2017).
Anti-Proliferative Agents in Cancer Treatment : Vanguru et al. (2017) synthesized and evaluated a new series of compounds, including those derived from 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine, for their in vitro anti-proliferative activity against various cancer cell lines. The study found significant potential in these compounds for cancer treatment (Vanguru et al., 2017).
Cytoprotective Activity in Neurological Disorders : Temme et al. (2019) analyzed the impact of hydroxy moieties at the benzo[7]annulene scaffold on the GluN2B affinity and cytoprotective activity. Their findings suggest the importance of certain structural features for the inhibition of NMDA receptor associated ion channels, highlighting potential therapeutic applications in neurological disorders (Temme et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12;/h5-6,8,11H,2-4,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVFLZNJHYCXFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CCC2)N)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35881-16-4 |
Source


|
| Record name | 2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)
![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
